molecular formula C19H17FN4O2 B11431253 5-(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

5-(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B11431253
M. Wt: 352.4 g/mol
InChI Key: NHOKGYZPFLDVRX-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-d][1,2,3]triazoles This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d][1,2,3]triazole core, substituted with a 3,4-dimethylphenyl group and a 2-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a strong base and a suitable solvent.

    Introduction of the 3,4-Dimethylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the pyrrolo[3,4-d][1,2,3]triazole core is reacted with a 3,4-dimethylphenyl halide in the presence of a Lewis acid catalyst.

    Introduction of the 2-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction, where the intermediate product from the previous step is reacted with a 2-fluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or other nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dimethylphenyl)-1-benzyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
  • 5-(3,4-dimethylphenyl)-1-(2-chlorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
  • 5-(3,4-dimethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Uniqueness

The uniqueness of 5-(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the 2-fluorobenzyl group, in particular, may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H17FN4O2

Molecular Weight

352.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C19H17FN4O2/c1-11-7-8-14(9-12(11)2)24-18(25)16-17(19(24)26)23(22-21-16)10-13-5-3-4-6-15(13)20/h3-9,16-17H,10H2,1-2H3

InChI Key

NHOKGYZPFLDVRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4F)C

Origin of Product

United States

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